3-Methylidenecyclobutan-1-ol
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Overview
Description
3-Methylidenecyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a methylidene group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenecyclobutan-1-ol can be achieved through several methods. One common approach involves the cyclization of 1,3-diols using phase transfer catalysis. This method provides good yields and involves the transformation of a carboxyl group to a methyl group . Another method involves the use of propargyl alcohol and paraformaldehyde in the presence of copper(I) iodide and diisopropylamine, followed by refluxing and subsequent purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysis and other catalytic processes is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenecyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
3-Methylidenecyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylidenecyclobutan-1-ol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.
Comparison with Similar Compounds
3-Methyl-3-buten-1-ol: Similar in structure but with a different ring system.
1-Butanol, 3-methyl-: Another related compound with a different carbon chain arrangement.
Uniqueness: 3-Methylidenecyclobutan-1-ol is unique due to its cyclobutane ring structure combined with a methylidene group and a hydroxyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-methylidenecyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-4-2-5(6)3-4/h5-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOPSFJXXFOZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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